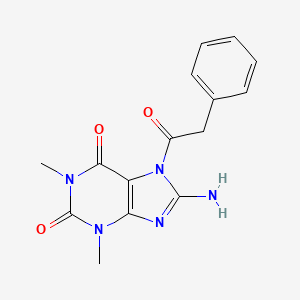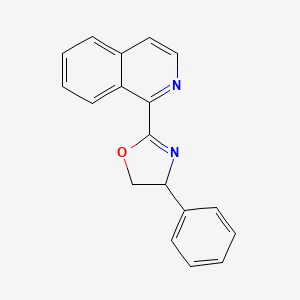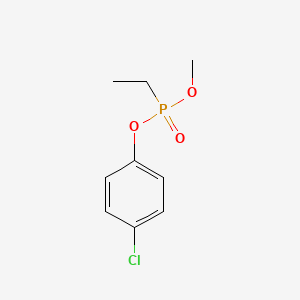![molecular formula C8H10N2O4 B13819991 Acetic acid, bis[(1-oxo-2-propenyl)amino]- CAS No. 4387-85-3](/img/structure/B13819991.png)
Acetic acid, bis[(1-oxo-2-propenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, bis[(1-oxo-2-propenyl)amino]- is a chemical compound with the molecular formula C8H11NO4 It is known for its unique structure, which includes two acetic acid groups linked by a bis[(1-oxo-2-propenyl)amino] moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, bis[(1-oxo-2-propenyl)amino]- typically involves the reaction of acetic anhydride with 1-oxo-2-propenylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of acetic acid, bis[(1-oxo-2-propenyl)amino]- can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional steps such as solvent extraction and chromatography to further purify the compound.
Types of Reactions:
Oxidation: Acetic acid, bis[(1-oxo-2-propenyl)amino]- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Acetic acid, bis[(1-oxo-2-propenyl)amino]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, bis[(1-oxo-2-propenyl)amino]- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and radical reactions.
Comparaison Avec Des Composés Similaires
- Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-
- Acetic acid, hydroxy((1-oxo-2-propenyl)amino)-, butyl ester
Comparison: Acetic acid, bis[(1-oxo-2-propenyl)amino]- is unique due to the presence of two acetic acid groups linked by a bis[(1-oxo-2-propenyl)amino] moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- has only one acetic acid group, which affects its reactivity and applications. The butyl ester derivative has different solubility and physical properties due to the presence of the butyl group.
Propriétés
Numéro CAS |
4387-85-3 |
|---|---|
Formule moléculaire |
C8H10N2O4 |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
2,2-bis(prop-2-enoylamino)acetic acid |
InChI |
InChI=1S/C8H10N2O4/c1-3-5(11)9-7(8(13)14)10-6(12)4-2/h3-4,7H,1-2H2,(H,9,11)(H,10,12)(H,13,14) |
Clé InChI |
LVKKFNORSNCNPP-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NC(C(=O)O)NC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


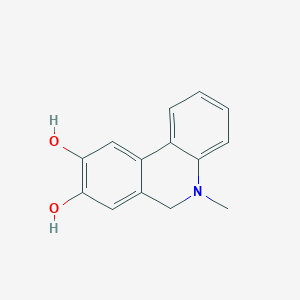
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)
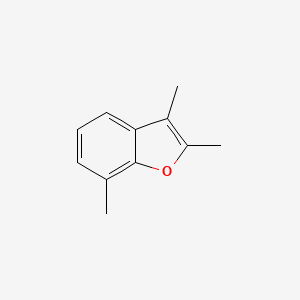

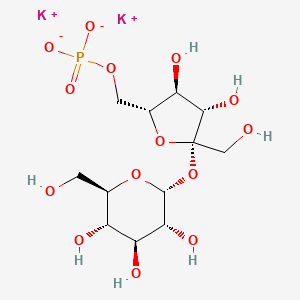
![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)
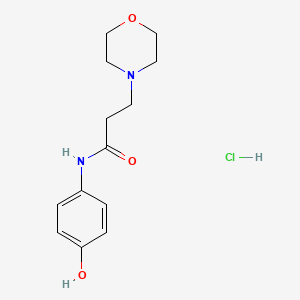
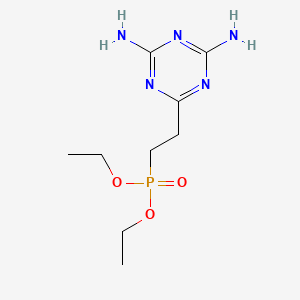
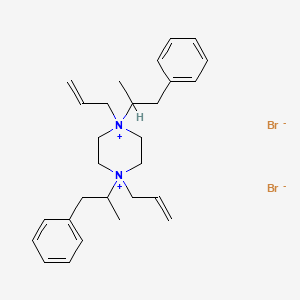
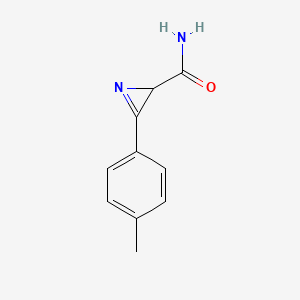
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)
